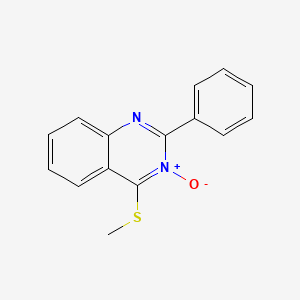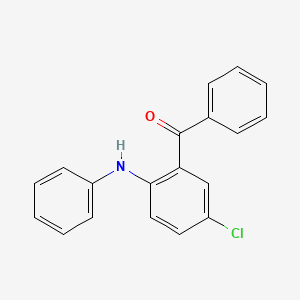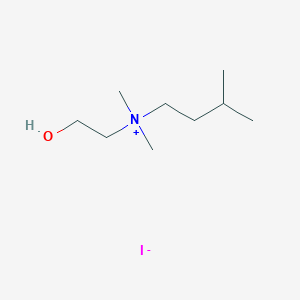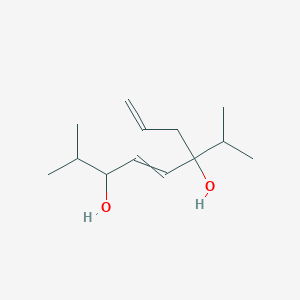
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol is a chemical compound with the molecular formula C15H26O2. It is a type of organic compound that contains both hydroxyl groups and double bonds, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where an alkyl or aryl magnesium halide reacts with a suitable precursor to form the desired compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction with moisture.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that enhance the yield and purity of the compound. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation or dehydrogenation steps in the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds can participate in various chemical reactions, altering the compound’s structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol: Contains similar hydroxyl and double bond functionalities.
γ-Eudesmol: Shares structural similarities with 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol.
Selinenol: Another compound with comparable chemical properties.
Propriétés
Numéro CAS |
106648-62-8 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-methyl-6-propan-2-ylnona-4,8-diene-3,6-diol |
InChI |
InChI=1S/C13H24O2/c1-6-8-13(15,11(4)5)9-7-12(14)10(2)3/h6-7,9-12,14-15H,1,8H2,2-5H3 |
Clé InChI |
ZIMVJZYDRQEKEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C=CC(CC=C)(C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
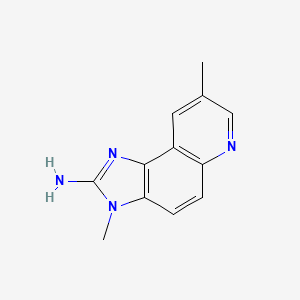
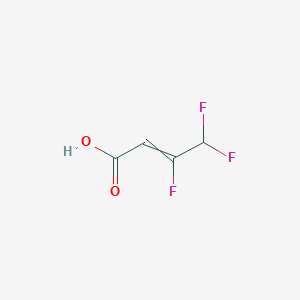
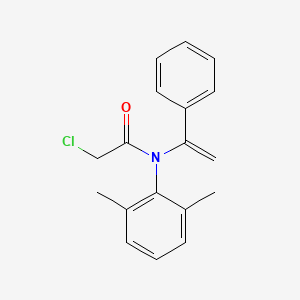
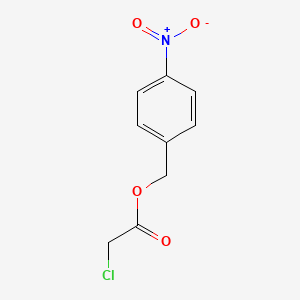
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
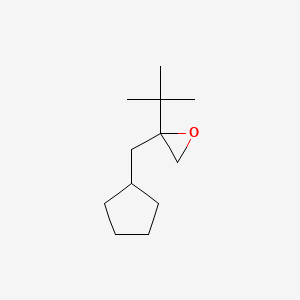
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
